molecular formula C20H40O2S B162388 Stearyl thioglycolate CAS No. 10220-46-9

Stearyl thioglycolate

Cat. No. B162388
CAS RN: 10220-46-9
M. Wt: 344.6 g/mol
InChI Key: JQTFPHLEQLLQOT-UHFFFAOYSA-N
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Description

Stearyl Thioglycolate is a chemical compound with the molecular formula C20H40O2S . It is also known as octadecyl thioglycolate .

Scientific Research Applications

Microorganism Identification

  • Scientific Field : Microbiology
  • Application Summary : Thioglycolate broth is used in a MALDI-TOF MS-based assay to identify microorganisms directly .
  • Methods of Application : The method involves evaluating positive thioglycolate broths inoculated with different kinds of samples .
  • Results : In 90.1% of the samples, direct MALDI-TOF MS identifications were the same as those obtained after conventional laboratory procedures .

Bacterial Growth

  • Scientific Field : Bacteriology
  • Application Summary : Thioglycolate broth is frequently used in diagnostic bacteriology to support the growth of anaerobes, aerobes, microaerophilic, and fastidious microorganisms .
  • Methods of Application : The broth contains many nutritive factors, including casein, yeast, beef extracts, and vitamins to enhance the growth of medically important bacteria .
  • Results : The medium allows for the growth of various bacteria based on their oxygen requirements .

Phagocytic Activity

  • Scientific Field : Immunology
  • Application Summary : Thioglycollate-elicited peritoneal macrophages have been found to have higher phagocytic activity .
  • Methods of Application : The treatment of macrophages with 2-Deoxy-D-glucose suppressed glycolysis and reduced phagocytosis, whereas treatment with oligomycin enhanced glycolysis and increased phagocytosis in elicited macrophages .
  • Results : Naïve resident peritoneal macrophages are less metabolically active compared to elicited macrophages .

Enrichment of Clinical Specimens

  • Scientific Field : Clinical Microbiology
  • Application Summary : Thioglycollate broth, such as THIOL, is used for the enrichment of clinical specimens. It’s particularly useful for cultivating facultative and obligatory anaerobic microorganisms present in clinical specimens .
  • Methods of Application : The broth is available in a PET tube with a cap that maintains anaerobic conditions during incubation. It can be used with both manual and automated streaking methods .
  • Results : The results demonstrated that the THIOL supports slow and normal growing strains of anaerobic bacteria confirmed by the turbidity .

Growth Characteristics of Bacteria

  • Scientific Field : Bacteriology
  • Application Summary : Thioglycollate broth is used to determine the growth characteristics of various bacteria based on their oxygen requirements .
  • Methods of Application : Different bacteria are grown in the broth, and their growth patterns are observed. For example, gram-negative, facultatively anaerobic bacilli generally produce diffuse, even growth throughout the broth .
  • Results : The results can help identify the oxygen requirements of various bacteria, which is crucial for their cultivation .

Detection of Anaerobic Bacteria

  • Scientific Field : Clinical Microbiology
  • Application Summary : Thioglycollate broth is used for the detection of slow and normal growing anaerobic bacteria in clinical specimens .
  • Methods of Application : Clinical specimens are collected and enriched in the broth for the detection of anaerobic bacteria. This can be done manually or using automation .
  • Results : The results showed that the broth supports the growth of both slow and normal growing strains of anaerobic bacteria .

Direct Identification of Microorganisms

  • Scientific Field : Clinical Microbiology
  • Application Summary : An easy MALDI-TOF MS-based assay has been developed to identify microorganisms directly from thioglycolate broth .
  • Methods of Application : The method involves evaluating positive thioglycolate broths inoculated with different kinds of samples .
  • Results : In 90.1% of the samples, direct MALDI-TOF MS identifications were the same as those obtained after conventional laboratory procedures .

Enrichment of Anaerobes from Blood

  • Scientific Field : Clinical Microbiology
  • Application Summary : When anaerobic infection is suspected, a thioglycolate medium is recommended to isolate strict anaerobes from blood .
  • Methods of Application : A sufficient volume of broth must be used to prevent the blood from clotting and to dilute the blood’s natural bactericidal substances .
  • Results : The blood should be diluted at least 1 in 10 with broth .

Growth Characteristics of Various Bacteria

  • Scientific Field : Bacteriology
  • Application Summary : Thioglycollate broth is used to find out the growth characteristics of various bacteria based on their oxygen requirements .
  • Methods of Application : Different bacteria are grown in the broth, and their growth patterns are observed .
  • Results : The results can help identify the oxygen requirements of various bacteria, which is crucial for their cultivation .

Safety And Hazards

Stearyl Thioglycolate is classified as having acute toxicity when ingested, and it can cause skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

octadecyl 2-sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-20(21)19-23/h23H,2-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTFPHLEQLLQOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1065005
Record name Acetic acid, mercapto-, octadecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1065005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octadecyl thioglycolate

CAS RN

10220-46-9
Record name Stearyl thioglycolate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10220-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octadecyl mercaptoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010220469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecyl thioglycolate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65478
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Record name Acetic acid, 2-mercapto-, octadecyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetic acid, mercapto-, octadecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1065005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octadecyl mercaptoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.472
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
K Luo, L Zhao, Y Liu, Y Zhang, W Chen… - Journal of Chromatography …, 2023 - Elsevier
In this work, a novel imidazolium ionic liquid embedded multifunctional chromatographic stationary phase (Sil-AVI-ST) was synthesized by the radical-mediated thiol-ene click reaction. …
Number of citations: 2 www.sciencedirect.com
DB Yang, T Wakamatsu - … to the development and application of …, 1996 - Wiley Online Library
… Figure 5 shows the comparison GAfFTIR spectra of the stearyl thioglycolate (STG) multilayer and monolayer on gold and bulk phase in the 3200-2700 cm-' range. As found for DTG, the …
DL Clark, BJ Hollo, PK Tornstrom… - Journal of Vinyl …, 1986 - Wiley Online Library
… Antimony stearyl thioglycolate has long ester chains and an unbonded pair of electrons and, therefore, exhibits both Type 1 lubrication and Type 3 tackification action. This explains the …
Y Nagasaki, G Hashimoto, G Grase, T Kameda… - … on Feedstock Recycling …, 2013 - fsrj.org
We investigated modifying poly (vinyl chloride)(PVC) by with long alkyl chains by nucleophilic substitution with layered double hydroxides (LDH) as basic catalysts. The degrees of …
Number of citations: 3 www.fsrj.org
JP Bell, RG Schmidt, A Malofsky… - Journal of adhesion …, 1991 - Taylor & Francis
… Next, a 0.01 M solution of stearyl thioglycolate in isopropanol was prepared. A single, isopropanol-rinsed copper mirror was then immersed into 200 ml of the stearyl thioglycolate …
Number of citations: 31 www.tandfonline.com
M Bevilacqua, M Pereyre… - Applied organometallic …, 1996 - Wiley Online Library
… (since the reaction does not involve free-radical species, their behavior should be similar) and the highmolecular-weight organotins by lighter ones (with the stearyl thioglycolate and …
Number of citations: 3 onlinelibrary.wiley.com
K Luo, Y Gao, Y Zhang, W Chen, S Tang - Journal of Chromatography A, 2023 - Elsevier
In this study, chitosan (CS) and polyacrylic acid (PAA) were used to construct a double-crosslinked network hydrogel, which was employed as the functional material for silica …
Number of citations: 3 www.sciencedirect.com
N Liu, N Wang, T Yang, X Zhou, Q Chai, G Liu… - … of Chromatography B, 2023 - Elsevier
In this work, an imidazolium-based poly (ionic liquid) (poly(1-octyl-3-vinyl- imidazolium naphthalene sulfonate)) functionalized silica (poly(C 8 VIm + NapSO 3 − ) @SiO 2 ) was …
Number of citations: 3 www.sciencedirect.com
JG Bilek, V Kollonitsch, CH Kline - Industrial & Engineering …, 1966 - ACS Publications
The amount of zinc stearate in molding compounds rarely exceeds one part per hundred parts resin (phr). For example, phenolic and polyester premix formula-tions use 1.25 phr (29). …
Number of citations: 8 pubs.acs.org

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